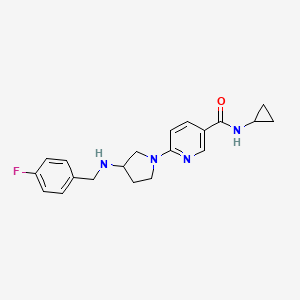![molecular formula C14H11ClFN5O2 B14962940 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14962940.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a pyrazole ring, an oxadiazole ring, and a carboxamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the oxadiazole ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final step involves coupling the pyrazole and oxadiazole intermediates with 4-fluorobenzylamine to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound shares the pyrazole ring but has different substituents and biological activities.
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl): Another pyrazole derivative with distinct chemical properties and applications.
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of the pyrazole and oxadiazole rings, along with the specific chloro and fluoro substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11ClFN5O2 |
|---|---|
Molecular Weight |
335.72 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H11ClFN5O2/c15-10-6-18-21(7-10)8-12-19-14(23-20-12)13(22)17-5-9-1-3-11(16)4-2-9/h1-4,6-7H,5,8H2,(H,17,22) |
InChI Key |
BOAFXFDEWVCHST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-N-(3-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14962857.png)
![9-(4-methoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962859.png)
![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14962863.png)
![5-Amino-1-[4-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14962864.png)


![N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962904.png)
![3-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/no-structure.png)
![azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone](/img/structure/B14962918.png)

![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)
![(Cyclopropylmethyl)[2-hydroxy-3-(2-methylpropoxy)propyl][(5-methylfuran-2-YL)methyl]amine](/img/structure/B14962942.png)
![2',4'-Dimethyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962945.png)
![Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14962946.png)
